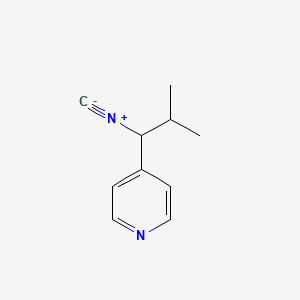
4-(1-Isocyano-2-methylpropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Isocyano-2-methylpropyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. This particular compound features an isocyano group attached to a methylpropyl chain, which is then connected to the pyridine ring. The presence of the isocyano group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isocyano-2-methylpropyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with 1-isocyano-2-methylpropane under suitable conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Another method involves the use of Grignard reagents. In this approach, 4-chloropyridine is reacted with 1-isocyano-2-methylpropylmagnesium bromide to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(1-Isocyano-2-methylpropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isocyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted pyridines .
科学的研究の応用
4-(1-Isocyano-2-methylpropyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Isocyano-2-methylpropyl)pyridine involves its interaction with specific molecular targets and pathways. The isocyano group can act as both a nucleophile and an electrophile, allowing the compound to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, pyridine, lacks the isocyano group and has different chemical properties.
4-Isocyanopyridine: Similar to 4-(1-Isocyano-2-methylpropyl)pyridine but without the methylpropyl chain.
2-Isocyanopyridine: The isocyano group is attached at the 2-position instead of the 4-position.
Uniqueness
This compound is unique due to the presence of both the isocyano group and the methylpropyl chain, which confer distinct reactivity and properties compared to other pyridine derivatives .
特性
CAS番号 |
62398-30-5 |
|---|---|
分子式 |
C10H12N2 |
分子量 |
160.22 g/mol |
IUPAC名 |
4-(1-isocyano-2-methylpropyl)pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)10(11-3)9-4-6-12-7-5-9/h4-8,10H,1-2H3 |
InChIキー |
OTRAJQHAPLWQNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=NC=C1)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


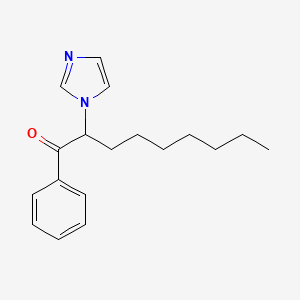

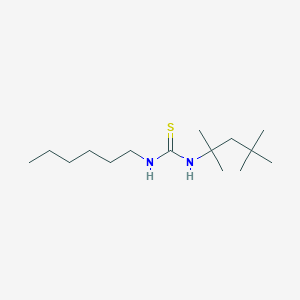
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
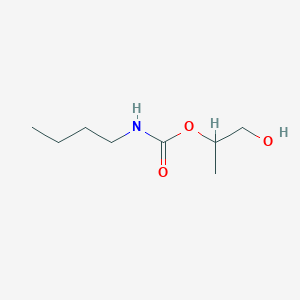
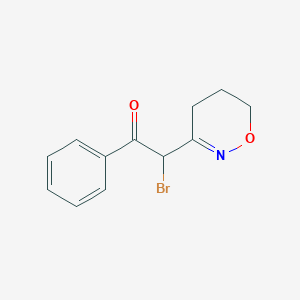
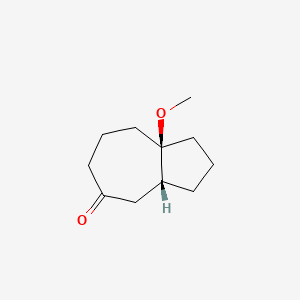
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

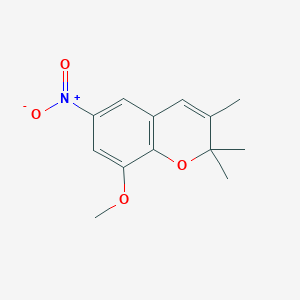


![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)
